molecular formula C22H16F3N3O2S2 B6582968 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1252930-85-0

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6582968
CAS No.: 1252930-85-0
M. Wt: 475.5 g/mol
InChI Key: DHBPBGVSIMJJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidine derivative characterized by a benzyl group at position 3, a 4-oxo moiety, and a sulfanyl-linked acetamide chain terminating in a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₂₂H₁₆F₃N₃O₂S₂, with a molecular weight of approximately 499.5 g/mol (calculated from structural analogs in ). The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the thienopyrimidine core contributes to π-π stacking interactions in biological targets .

Synthesis typically involves coupling a thienopyrimidine intermediate with a substituted chloroacetamide under basic conditions (e.g., K₂CO₃ in acetone or DMF with trimethylamine), yielding moderate to high purity (e.g., 99.5% HPLC purity in ). Structural confirmation relies on ¹H/¹³C NMR and LC-MS (e.g., [M + H]⁺ peaks ~429–594 m/z in ).

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O2S2/c23-22(24,25)15-7-4-8-16(11-15)26-18(29)13-32-21-27-17-9-10-31-19(17)20(30)28(21)12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBPBGVSIMJJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the thieno[3,2-d]pyrimidine family, recognized for its potential biological activities in medicinal chemistry. Its unique structure incorporates a thieno ring fused with a pyrimidine moiety, alongside a sulfanyl group and various aromatic substitutions. This structural complexity is believed to contribute to its diverse biological effects, particularly in anticancer and antimicrobial applications.

PropertyValue
Molecular Formula C22H16N4O2S2
Molecular Weight 432.5 g/mol
CAS Number 1090532-02-7

Research indicates that compounds similar to this thieno[3,2-d]pyrimidine derivative exhibit significant anticancer and antimicrobial properties . The compound's biological activity is primarily attributed to its ability to inhibit key enzymes involved in cellular proliferation and microbial growth. For instance, it may target:

  • Thymidylate synthase
  • Dihydrofolate reductase

These targets are crucial in cancer cell metabolism and bacterial replication, making this compound a candidate for dual-action therapies against cancer and infections .

Anticancer Activity

In vitro studies have demonstrated that This compound exhibits potent anticancer properties. The compound was tested against various cancer cell lines using the MTT assay, which measures cell viability. The results indicated significant cytotoxic effects on:

  • Human colon cancer (HT29)
  • Prostate cancer (DU145)

These findings suggest that the compound may effectively inhibit cancer cell growth through apoptosis induction .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogenic bacteria and fungi. It demonstrated notable activity against:

  • Gram-positive bacteria: Staphylococcus aureus
  • Gram-negative bacteria: Escherichia coli
  • Fungi: Candida albicans

The minimum inhibitory concentration (MIC) values were comparable or superior to standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with related compounds reveals insights into SAR:

Compound NameStructure FeaturesBiological Activity
Compound ABenzimidazole moietyAntimicrobial
Compound BLacks sulfanyl groupAnticancer
Compound CSimple aromatic substitutionsAnti-inflammatory

The presence of the sulfanyl group and specific aromatic substitutions appears to enhance the compound's interaction with biological targets, thus improving its efficacy .

Case Studies

  • Case Study on Anticancer Efficacy:
    • A study conducted on multicellular spheroids demonstrated that this compound significantly reduced tumor size compared to controls, validating its potential as an effective anticancer agent .
  • Case Study on Antimicrobial Effectiveness:
    • In a comparative study against standard drugs (e.g., penicillin), the compound exhibited superior antibacterial activity against resistant strains of bacteria, highlighting its therapeutic potential in treating infections .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide exhibit significant anticancer and antimicrobial properties. The unique structural features contribute to its ability to inhibit critical enzymes involved in cancer cell proliferation and bacterial growth.

Anticancer Properties

Thieno[3,2-d]pyrimidine derivatives have been shown to target enzymes such as:

  • Thymidylate Synthase : Involved in DNA synthesis.
  • Dihydrofolate Reductase : Plays a crucial role in nucleotide metabolism.

These interactions suggest that this compound could be developed for dual-action therapies against cancer and infections.

Antimicrobial Properties

The compound's ability to inhibit bacterial growth positions it as a candidate for developing new antimicrobial agents. Studies have shown that modifications in the substituents can enhance its effectiveness against various pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Docking studies reveal its capacity to bind effectively with specific enzyme active sites, indicating potential mechanisms of action.

Case Studies

Several studies have documented the efficacy of thieno[3,2-d]pyrimidine derivatives in preclinical models:

  • Anticancer Efficacy : A study demonstrated that derivatives could significantly reduce tumor growth in xenograft models by inhibiting thymidylate synthase activity.
  • Antimicrobial Activity : Another investigation showed that modifications in the sulfanyl group enhanced antibacterial efficacy against resistant strains of bacteria.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 3-CF₃Ph group (target compound) vs. 2-CF₃Ph () alters steric and electronic profiles, impacting target binding .
  • Solubility : Methoxy-substituted analogs () exhibit higher aqueous solubility than CF₃-containing derivatives due to polar OCH₃ groups .
  • Synthetic Yield : Compounds with benzyl/CF₃ groups (e.g., target compound) show yields of 48–88%, while halogenated analogs require harsher conditions (e.g., 28% in ) .

Stability and Metabolic Profiles

  • Metabolic Stability : The CF₃ group in the target compound resists oxidative degradation compared to ethynyl or methoxy analogs .
  • Crystallinity: Benzyl-substituted thienopyrimidines (e.g., ) form stable crystals, aiding in X-ray structure determination (SHELX refinement in ) .

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The most common method involves cyclocondensation between 2-amino-3,5-dicyanothiophene (7a ) and formic acid or formamide. For example, Kanawade et al. reported a 83% yield of thienopyrimidinone (8b ) by refluxing 7b with formamide. This reaction proceeds via primary amide formation followed by intramolecular cyclization (Scheme 1).

Table 1: Cyclocondensation Conditions and Yields

Starting MaterialReagentTemperatureYieldReference
2-Amino-3,5-dicyanothiopheneFormic acidReflux75%
2-Amino-3,5-dicyanothiopheneFormamideReflux83%

Thorpe-Ziegler Cyclization

An alternative approach utilizes Thorpe-Ziegler cyclization, where a mercaptocarbonitrile intermediate undergoes base-mediated cyclization. Abdel Hamid et al. achieved a 71% yield of 48 by treating 47 with sodium ethoxide. This method is advantageous for introducing substituents at the 2-position of the thienopyrimidine ring.

Introduction of the Benzyl and 4-Oxo Groups

Benzylation at Position 3

The 3-benzyl group is introduced via nucleophilic substitution. Alkylation of the thienopyrimidinone core with benzyl chloride in the presence of a base (e.g., K₂CO₃) typically proceeds at room temperature. VulcanChem reports this step as critical for enhancing the compound’s lipophilicity and biological activity.

Formation of the 4-Oxo Moiety

The 4-oxo group is incorporated during the cyclocondensation step (Section 1.1) or via oxidation of a 4-thione intermediate. Aly et al. demonstrated that using formamide directly yields the 4-oxo derivative without post-synthetic modifications.

Sulfanylation at Position 2

Thiolation Reaction

The sulfanylacetic acid group is introduced via nucleophilic displacement of a halogen (Cl or Br) at position 2. Mercaptoacetic acid reacts with 2-chlorothienopyrimidine in DMF under basic conditions (e.g., Et₃N). VulcanChem notes that this step requires anhydrous conditions to prevent hydrolysis.

Table 2: Sulfanylation Reaction Parameters

SubstrateReagentSolventTemperatureYield
2-ChlorothienopyrimidineMercaptoacetic acidDMF80°C68%

Formation of the Acetamide Moiety

Activation of the Carboxylic Acid

The acetic acid moiety is activated as an acid chloride using thionyl chloride (SOCl₂) or coupling reagents like EDCl/HOBt. Tolba et al. utilized EDCl/HOBt for amide bond formation in thienopyrimidine derivatives, achieving yields >70%.

Coupling with 3-(Trifluoromethyl)aniline

The final step involves reacting the activated acetic acid derivative with 3-(trifluoromethyl)aniline. This reaction proceeds in dichloromethane (DCM) at 0–25°C. The trifluoromethyl group is introduced via pre-synthesized aniline, as described in patent US4466927A, which outlines methods for preparing trifluoromethyl-substituted aromatic amines.

Table 3: Amide Coupling Conditions

Acid DerivativeAmineCoupling ReagentYield
Sulfanylacetyl chloride3-(Trifluoromethyl)anilineEDCl/HOBt72%

Optimization and Characterization

Yield Optimization

  • Cyclocondensation : Elevated temperatures (reflux) improve cyclization efficiency.

  • Sulfanylation : Anhydrous DMF and stoichiometric base enhance thiolate nucleophilicity.

  • Amide Coupling : Catalytic DMAP increases reaction rates.

Spectroscopic Characterization

  • IR Spectroscopy : Key peaks include ν(C=O) at 1734 cm⁻¹ (ester) and ν(NH) at 3336 cm⁻¹ (amide).

  • ¹H NMR : Benzyl protons appear as a singlet at δ 4.82 ppm, while the trifluoromethyl group causes splitting in aromatic signals .

Q & A

Q. How can the synthetic route for this compound be optimized to improve yield and purity?

The synthesis of thieno[3,2-d]pyrimidinyl derivatives typically involves coupling reactions, such as the amide bond formation between thienopyrimidine intermediates and substituted anilines. For example, describes a protocol using EDC·HCl and HOBt·H₂O as coupling reagents, yielding 83–88% purity. To optimize:

  • Use high-resolution LC-MS to monitor intermediate steps and adjust stoichiometry .
  • Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification.
  • Validate purity via HPLC (≥99.5%) and confirm structural integrity with ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .

Q. What spectroscopic methods are critical for confirming the compound’s structure?

  • ¹H/¹³C NMR : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and thioether linkage (δ 3.5–4.0 ppm in ¹H) .
  • LC-MS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ expected at ~500–600 Da) and detect impurities .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfanyl (C-S at ~600–700 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

  • Step 1 : Replace the benzyl group (3-benzyl) with bulkier substituents (e.g., 4-fluorobenzyl) to assess steric effects on target binding .
  • Step 2 : Modify the trifluoromethylphenyl moiety to evaluate electronic effects (e.g., replace with nitro or methoxy groups) .
  • Step 3 : Test analogues in enzyme inhibition assays (e.g., TRK kinases) and correlate activity with logP values (computational tools like Schrödinger) .

Q. What crystallographic techniques resolve contradictions in reported structural data?

  • Use SHELX software for single-crystal X-ray diffraction to resolve ambiguities in bond angles or tautomeric forms .
  • Compare experimental data (e.g., C-C bond lengths in the thienopyrimidine core) with DFT-optimized structures (Gaussian 16) .
  • Address discrepancies (e.g., sulfanyl vs. sulfone configurations) via Hirshfeld surface analysis .

Q. How can metabolic stability be assessed for in vivo applications?

  • Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
  • Plasma Protein Binding : Apply equilibrium dialysis to measure free fraction (e.g., >90% binding suggests limited bioavailability) .

Methodological Challenges and Solutions

Q. What strategies mitigate synthetic byproducts during thienopyrimidine ring formation?

  • Byproduct Source : Oxidative dimerization of intermediates during cyclization.
  • Solution : Use inert atmosphere (N₂/Ar) and reducing agents (e.g., Na₂S₂O₃) to suppress oxidation .
  • Validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOAc) .

Q. How to address low solubility in biological assays?

  • Formulation : Prepare DMSO stock solutions (10 mM) diluted in PBS with 0.1% Tween-80 .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety to enhance aqueous solubility .

Data Analysis and Interpretation

Q. How to reconcile conflicting bioactivity data across studies?

  • Meta-Analysis : Compare IC₅₀ values from orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) .
  • Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) to rule out degradation artifacts .

Future Research Directions

Q. What unexplored targets could this compound modulate?

  • Epigenetic Targets : Screen against HDACs or BET bromodomains due to the compound’s acetylated thioether motif .
  • Antimicrobial Potential : Test against ESKAPE pathogens, leveraging the trifluoromethyl group’s resistance to metabolic cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.